Koumine

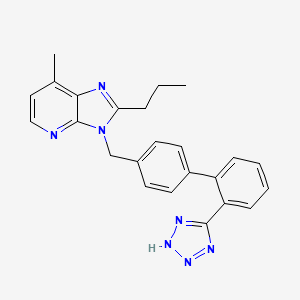

Overview

Description

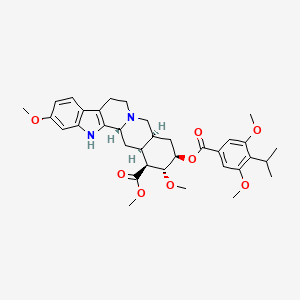

Koumine is an alkaloid that is found abundantly in the crude alkaloid extract of Gelsemium elegans . It displays notable activity against inflammatory and neuropathic pain . It is also known for its therapeutic uses, especially in the central nervous system .

Synthesis Analysis

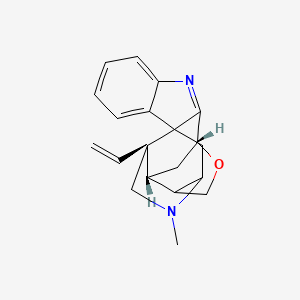

The synthesis of Koumine involves a structure units oriented approach towards the collective synthesis of sarpagine-ajmaline-koumine type alkaloids . A concise, collective, and asymmetric total synthesis of sarpagine alkaloids and biogenetically related koumine alkaloids has been reported . The key bridged skeleton-forming reactions include tandem sequential oxidative cyclopropanol ring-opening cyclization and ketone α-allenylation .

Molecular Structure Analysis

The solid-state forms of Koumine Hydrochloride were investigated, and one amorphous form and five crystalline forms were identified by powder X-ray diffraction . The crystals displayed an orthorhombic crystal system and symmetry of space group P 2 1 2 1 2 1 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Koumine include two key bridged skeleton-forming reactions, namely tandem sequential oxidative cyclopropanol ring-opening cyclization and ketone α-allenylation . These reactions ensure concurrent assembly of the caged sarpagine scaffold and installation of requisite derivative handles .

Physical And Chemical Properties Analysis

Koumine has a molecular weight of 306.4 g/mol . The solid-state forms of Koumine Hydrochloride undergo phase transformations . The amorphous form transforms to form A at 105–120 °C or 75% RH, while forms B, C, D, and E could only be intermediate phases and readily transformed to form A at room temperature .

Scientific Research Applications

Antitumor Effects

Koumine is one of the most abundant alkaloids found in Gelsemium elegans and it has been reported to have antitumor effects . However, its high toxicity and unclear mechanism of action have greatly limited the medicinal development and use of koumine .

Anti-inflammatory Effects

Koumine can be effectively used as an anti-inflammatory medication . In a study, the mechanisms associated with the preventative effect of koumine on lipopolysaccharide (LPS)-mediated inflammation in RAW264.7 macrophages were investigated .

Analgesic Treatment Effects

Koumine has been reported to produce analgesic treatment effects . This makes it a potential candidate for pain management, although more research is needed to fully understand its mechanism of action .

Antianxiety Effects

Koumine has been found to have antianxiety effects . This suggests that it could potentially be used in the treatment of anxiety disorders, but further research is required to confirm this .

Protective Effects Against Oxidative Stress

Koumine has been shown to have a protective effect against hydrogen peroxide (H2O2)-induced oxidative stress and apoptosis in porcine intestinal epithelial cell line (IPEC-J2 cells) . It significantly increased cell viability in H2O2-mediated IPEC-J2 cells .

Immunomodulatory Effects

Koumine has been found to have immunomodulatory effects . It can be used as an aquatic immune stimulant, but its growth-promoting effects and transcriptional mechanisms have not been investigated .

Toxicity Studies

A comprehensive analysis shows that a high concentration of koumine has obvious toxic effects on zebrafish, and the safe concentration of koumine for zebrafish should be less than 25 mg/L . These results will be valuable for better understanding the toxicity of koumine and provide new insights into the application of koumine .

Potential Therapeutic Effects for Rheumatoid Arthritis

In a study, it was found that koumine has therapeutic effects on collagen-induced arthritis (CIA) in mice . It was found to regulate macrophage polarization and inhibit the PI3K/AKT signaling pathway . This could be one of the important mechanisms of its anti-RA effects, providing theoretical and scientific basis for the possible clinical application of koumine .

Mechanism of Action

Target of Action

Koumine, an alkaloid found in Gelsemium elegans, has been identified to interact with several targets. It has been reported to function as a positive allosteric modulator (PAM) of the Translocator Protein 18 kDa (TSPO) . TSPO is a vital therapeutic target for pain treatment . Additionally, koumine has been found to inhibit astrocyte reactivation, which plays a crucial role in mediating pain .

Mode of Action

Koumine’s interaction with its targets leads to several changes. For instance, it has been found to delay the dissociation of 3H-PK11195 from TSPO, implying that it acts as a PAM . Furthermore, it inhibits the reactivation of astrocytes and decreases the production of pro-inflammatory cytokines .

Biochemical Pathways

Koumine affects several biochemical pathways. It has been found to influence the transforming growth factor-β1 and small mother against decapentaplegic (TGF-β1/Smad), mitogen-activated protein kinase (MAPK), and janus kinases and signal transducers and activators of transcription (Jak/Stat) signaling pathways . These pathways are critical for interactions between an organism and its environment during growth and development .

Pharmacokinetics

It is known that koumine can be used as an aquatic immune stimulant , suggesting that it may have good bioavailability in aquatic environments.

Result of Action

Koumine has been found to have several molecular and cellular effects. It suppresses the proliferation of hepatocellular carcinoma cells and promotes apoptosis . It also exerts protective effects against hydrogen peroxide (H2O2)-induced oxidative stress and apoptosis in porcine intestinal epithelial cell line (IPEC-J2 cells) .

Action Environment

Environmental factors can influence the action of koumine. For instance, in a study on zebrafish, it was found that a high concentration of koumine has toxic effects, and the safe concentration of koumine for zebrafish should be less than 25 mg/L . This suggests that the concentration of koumine in the environment can significantly impact its efficacy and safety.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-3-19-11-22(2)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-23-17/h3-7,12,14,16-17H,1,8-11H2,2H3/t12-,14+,16-,17+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLYEMHGPMGUOT-FXWNUWCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@]2([C@@H]3C[C@@H]4C5=NC6=CC=CC=C6[C@]52C[C@H]1[C@H]3CO4)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91895267 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

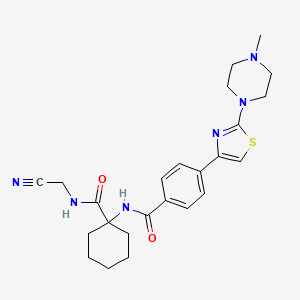

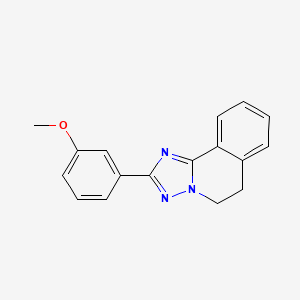

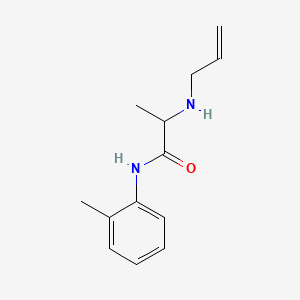

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Dimethylamino)styryl]-6-methoxybenzofuran](/img/structure/B1673674.png)

![1,3-Dimethyl-7-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B1673677.png)

![(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile](/img/structure/B1673679.png)

![3-[4-[(4-chlorophenyl)-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]sulfamoyl]phenyl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B1673682.png)

![[(1S,3R,7R,8R,8aS)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B1673693.png)